2-{[3-Cyano-4-(2,4-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide
Description
2-{[3-Cyano-4-(2,4-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyano group, dichlorophenyl group, and a tetrahydropyridinyl moiety. Its molecular formula is C14H11Cl2N3O2S, and it is known for its potential biological and chemical activities.
Properties
IUPAC Name |
2-[[5-cyano-4-(2,4-dichlorophenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3O2S/c15-7-1-2-8(11(16)3-7)9-4-13(21)19-14(10(9)5-17)22-6-12(18)20/h1-3,9H,4,6H2,(H2,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTIMUVCMNJSWRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=C(NC1=O)SCC(=O)N)C#N)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[3-Cyano-4-(2,4-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide typically involves the reaction of 2,4-dichlorobenzaldehyde with cyanoacetamide under basic conditions to form an intermediate. This intermediate then undergoes cyclization and subsequent reactions to yield the final product. The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[3-Cyano-4-(2,4-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-{[3-Cyano-4-(2,4-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The cyano group and dichlorophenyl moiety play crucial roles in its biological activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
- **2-{[3-Cyano-4-(2,3-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
- **2-Cyano-3-(2,4-dichlorophenyl)acrylic acid
Comparison: Compared to similar compounds, 2-{[3-Cyano-4-(2,4-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide is unique due to its specific structural features, such as the tetrahydropyridinyl moiety and the positioning of the cyano and dichlorophenyl groups.
Biological Activity
The compound 2-{[3-Cyano-4-(2,4-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide is a complex organic molecule with potential biological activities that have garnered research interest. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, synthesis methods, and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 399.3 g/mol. The IUPAC name is propyl 2-{[3-cyano-4-(2,4-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate. Its structure includes a cyano group and a dichlorophenyl moiety which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 399.3 g/mol |
| IUPAC Name | propyl 2-{[3-cyano-4-(2,4-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate |
Synthesis Methods
The synthesis of this compound typically involves multiple steps:
- Initial Reaction : The reaction of 2,4-dichlorophenylacetonitrile with a suitable pyridine derivative.
- Catalysis : Often catalyzed by bases like triethylamine in solvents such as dimethylformamide (DMF).
- Purification : The product is purified through crystallization or chromatography techniques to achieve high purity levels.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cell Viability Assays : In studies using A549 human lung adenocarcinoma cells and HSAEC1-KT non-cancerous cells, compounds were tested at a concentration of 100 µM for 24 hours. The results showed that certain derivatives reduced cell viability significantly compared to controls like cisplatin .
| Compound Type | A549 Cell Viability (%) | HSAEC1-KT Cell Viability (%) |
|---|---|---|
| Control (Cisplatin) | ~30 | ~90 |
| Tested Compound | ~50 (varies by structure) | ~70 (varies by structure) |
Antimicrobial Activity
The antimicrobial potential of the compound has also been explored:
- Pathogen Testing : The compound was screened against various multidrug-resistant pathogens including Klebsiella pneumoniae and Staphylococcus aureus. Results indicated moderate inhibitory effects against Gram-negative bacteria while showing less efficacy against Gram-positive strains .
The mechanism through which this compound exerts its biological effects involves:
- Enzyme Interaction : The cyano and dichlorophenyl groups may interact with specific enzymes or receptors within cancerous cells leading to altered cellular pathways.
- Cell Cycle Arrest : Studies suggest that related compounds can induce cell cycle arrest in the G2/M phase and promote apoptosis through modulation of key pathways such as EGFR and p53-MDM2 .
Case Studies
Recent case studies have highlighted the effectiveness of similar compounds in targeting cancer cells while sparing normal cells. For example:
-
Study on Anticancer Activity : A compound structurally related to the target compound demonstrated an IC50 value of 12 nM against A549 cells while maintaining lower cytotoxicity towards non-cancerous cells.
- Mechanisms Identified : Apoptosis induction and cell cycle arrest were confirmed through flow cytometry and Western blot analyses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
